molecular formula C10H10N2OS B039802 N-(1,3-benzothiazol-2-yl)-N-methylacetamide CAS No. 118215-03-5

N-(1,3-benzothiazol-2-yl)-N-methylacetamide

Cat. No. B039802
CAS RN: 118215-03-5
M. Wt: 206.27 g/mol
InChI Key: WZONSPYFURLUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-N-methylacetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTA is a heterocyclic organic compound that contains both benzothiazole and acetamide functional groups. It has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of BTA as a fluorescent probe involves the chelation of metal ions by the benzothiazole functional group. The chelated metal ions cause a change in the fluorescence properties of BTA, allowing for the detection of metal ions. As a corrosion inhibitor, BTA forms a protective layer on the metal surface, preventing the corrosion process. The mechanism of action of BTA as a drug delivery system involves the encapsulation of drugs within BTA nanoparticles, which can then be targeted to specific cells or tissues.
Biochemical and Physiological Effects:
BTA has been shown to have minimal toxicity and has low levels of cytotoxicity towards normal cells. In addition, BTA has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA in lab experiments is its ability to selectively detect metal ions. BTA is also relatively easy to synthesize and purify. However, one limitation of using BTA is its sensitivity to pH and temperature changes, which may affect its properties.

Future Directions

There are several future directions for the use of BTA in scientific research. One potential application is the development of BTA-based sensors for the detection of various analytes. BTA could also be used in the development of new corrosion inhibitors for specific applications. In addition, BTA-based drug delivery systems could be further studied for their potential use in targeted drug delivery.

Synthesis Methods

BTA can be synthesized using various methods, including the reaction of 2-aminobenzenethiol and methyl chloroacetate in the presence of a base. Another method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base. The yield and purity of BTA can be improved using purification techniques such as recrystallization.

Scientific Research Applications

BTA has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. BTA has also been used as a corrosion inhibitor for various metals and alloys. In addition, BTA has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7(13)12(2)10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONSPYFURLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.